molecular formula C15H18N2O3 B7473238 6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione

6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione

Cat. No. B7473238
M. Wt: 274.31 g/mol
InChI Key: UQZWTEHFGYNASR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione, also known as MRS2179, is a selective antagonist of the P2Y1 purinergic receptor. This compound is widely used in scientific research due to its ability to block the action of the P2Y1 receptor, which plays an important role in various physiological processes.

Mechanism of Action

6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione acts as a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by adenosine diphosphate (ADP). By blocking the action of the P2Y1 receptor, 6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione inhibits the downstream signaling pathways that are activated by ADP, thereby preventing platelet activation and aggregation.
Biochemical and Physiological Effects:
6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has been shown to effectively block the action of the P2Y1 receptor in various physiological processes, including platelet activation and aggregation, smooth muscle contraction, and neuronal signaling. This compound has also been shown to have minimal effects on other purinergic receptors, making it a highly selective antagonist of the P2Y1 receptor.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione in lab experiments is its high selectivity for the P2Y1 receptor, which allows researchers to specifically target this receptor without affecting other purinergic receptors. However, one limitation of using 6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione is its relatively low potency, which can make it difficult to achieve complete inhibition of the P2Y1 receptor in some experiments.

Future Directions

There are several potential future directions for research involving 6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione. One area of interest is the role of the P2Y1 receptor in cancer progression, as recent studies have suggested that this receptor may play a role in tumor growth and metastasis. Additionally, further research is needed to fully understand the physiological and biochemical effects of blocking the P2Y1 receptor, particularly in the context of cardiovascular disease and neurological disorders.

Synthesis Methods

The synthesis of 6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione involves several steps, starting with the reaction of 2,4-dimethylphenol with formaldehyde to form the intermediate 2,4-dimethylbenzyl alcohol. This intermediate is then reacted with 2,4-dichloropyrimidine to form the final product, 6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione.

Scientific Research Applications

6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione is widely used in scientific research to study the role of the P2Y1 receptor in various physiological processes. This compound is particularly useful in studying platelet activation and aggregation, as the P2Y1 receptor plays a key role in these processes. 6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione has also been used to study the role of the P2Y1 receptor in smooth muscle contraction, neuronal signaling, and other physiological processes.

properties

IUPAC Name

6-[(2,4-dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-10-5-6-13(11(2)7-10)20-9-12-8-14(18)17(4)15(19)16(12)3/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZWTEHFGYNASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC(=O)N(C(=O)N2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(2,4-Dimethylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione

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